7-Methoxy-1-naphthylacetonitrile

Catalog No.
S802167
CAS No.
138113-08-3
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-1-naphthylacetonitrile

CAS Number

138113-08-3

Product Name

7-Methoxy-1-naphthylacetonitrile

IUPAC Name

2-(7-methoxynaphthalen-1-yl)acetonitrile

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3

InChI Key

PYJMGUQHJINLLD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC=C2CC#N)C=C1

Synonyms

7-Methoxy-1-naphthaleneacetinitrile; 1-Cyanomethyl-7-methoxynaphthalene; 2-(7-Methoxy-1-naphthyl)acetonitrile;

Canonical SMILES

COC1=CC2=C(C=CC=C2CC#N)C=C1

Synthesis of Agomelatine

7-Methoxy-1-naphthylacetonitrile serves as a key intermediate in the synthesis of agomelatine, a medication used to treat major depressive disorder (MDD). A three-step process, starting from 7-methoxy-1-tetralone, involves the reaction with 7-Methoxy-1-naphthylacetonitrile as an intermediate [].

7-Methoxy-1-naphthylacetonitrile is an organic compound with the molecular formula C13H11NOC_{13}H_{11}NO and a molecular weight of approximately 213.23 g/mol. It features a naphthalene ring substituted with a methoxy group at the 7-position and an acetonitrile functional group. This compound is characterized by its structural complexity, which allows for various interactions in

, primarily due to the presence of the acetonitrile functional group. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The nitrile group can be reduced to an amine, which can be useful in synthesizing more complex molecules.
  • Rearrangement Reactions: Under certain conditions, this compound may undergo rearrangements that alter its structure and properties.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Research indicates that 7-Methoxy-1-naphthylacetonitrile exhibits notable biological activities, particularly in pharmacology. Its structure suggests potential interactions with biological targets, including:

  • Antitumor Activity: Some studies have shown that derivatives of naphthalene compounds can exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: The compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
  • Enzyme Inhibition: The methoxy group may enhance the compound's ability to inhibit specific enzymes, contributing to its bioactivity.

Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 7-Methoxy-1-naphthylacetonitrile has been described in various patents and literature. Common methods include:

  • Nucleophilic Addition: The synthesis often begins with the nucleophilic addition of methoxy-substituted naphthalene derivatives to acetonitrile.
  • Reflux Conditions: The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound from by-products.

These methods highlight the synthetic versatility of 7-Methoxy-1-naphthylacetonitrile and its derivatives .

7-Methoxy-1-naphthylacetonitrile has several applications across different fields:

  • Pharmaceuticals: Its potential antitumor and antimicrobial properties make it a candidate for drug development.
  • Material Science: The compound may be used in the development of advanced materials due to its unique chemical properties.
  • Chemical Research: It serves as an important intermediate in organic synthesis, aiding in the production of more complex compounds.

These applications underscore the significance of this compound in both research and industry.

Studies on the interactions of 7-Methoxy-1-naphthylacetonitrile with biological systems are crucial for understanding its pharmacological potential. Interaction studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound is absorbed by cells and its subsequent biological effects.
  • Toxicology Assessments: Determining any toxic effects associated with the compound's use in biological systems.

Such studies provide insights into safety profiles and therapeutic efficacy.

Several compounds share structural similarities with 7-Methoxy-1-naphthylacetonitrile, including:

Compound NameStructure CharacteristicsUnique Features
1-NaphthylacetonitrileNaphthalene ring without methoxy substitutionLacks methoxy group; different reactivity
2-Methoxy-1-naphthylacetonitrileMethoxy at position 2 on naphthaleneDifferent position affects bioactivity
6-Methoxy-2-naphthylacetonitrileMethoxy at position 6Altered electronic properties

The uniqueness of 7-Methoxy-1-naphthylacetonitrile lies in its specific methoxy substitution at position seven, which influences its chemical reactivity and biological activity compared to these similar compounds.

Evolution of Synthetic Routes

The synthesis of 7-methoxy-1-naphthylacetonitrile originated in the 1990s with agomelatine’s discovery. Early methods, such as the eight-step process from 7-methoxy-1-tetralone, suffered from low yields (<30%) and impractical industrial requirements, including benzene reflux and toxic dehydrogenation agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). By 2001, a three-step pathway improved yields to 76% but remained environmentally unsustainable.

A breakthrough emerged in 2012 with the US8436206B2 patent, which introduced a cost-effective route using 7-methoxy-1-naphthoic acid as the starting material. This method achieved quantitative yields via:

  • Borane-mediated reduction of 7-methoxy-1-naphthoic acid to the corresponding alcohol.
  • Cyanide substitution using potassium cyanide in dimethyl sulfoxide (DMSO).This process eliminated hazardous reagents and reduced purification complexity, making it industrially viable.

XLogP3

2.8

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

7-Methoxy-1-naphthylacetonitrile

Dates

Modify: 2023-09-17

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